5-Oxo-L-prolinate d'octyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Octyl 5-oxo-L-prolinate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its role in cellular metabolism and as a potential modulator of enzyme activity.

Medicine: Explored for its potential therapeutic effects, including its use as an emollient in dermatological formulations.

Industry: Widely used in cosmetic formulations to enhance skin hydration and barrier function.

Mécanisme D'action

Target of Action

Octyl 5-oxo-L-prolinate, also known as octyl (2S)-5-oxopyrrolidine-2-carboxylate, is a derivative of 5-oxo-L-proline 5-oxo-l-proline, the core structure of this compound, is known to play a role in the metabolism of algae and humans .

Mode of Action

5-oxo-L-proline is capable of accepting a hydron from a donor (Bronsted acid) and donating a hydron to an acceptor (Bronsted base) . This suggests that Octyl 5-oxo-L-prolinate might interact with its targets through similar mechanisms.

Biochemical Pathways

5-oxo-l-proline, from which this compound is derived, is involved in the glutathione metabolism . Glutathione is one of the most potent anti-oxidants in the human body, crucial for eliminating toxins .

Result of Action

For instance, 5-oxo-L-proline plays a role in the production/recycling of glutathione, a potent antioxidant .

Analyse Biochimique

Biochemical Properties

Octyl 5-oxo-L-prolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with 5-oxoprolinase, an enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate . This interaction is crucial for the utilization of glutathione, a vital antioxidant in cellular processes. Additionally, Octyl 5-oxo-L-prolinate may interact with other proteins involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

Octyl 5-oxo-L-prolinate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Octyl 5-oxo-L-prolinate can stimulate the synthesis of cerebrosides and ceramides, improving the skin’s barrier function and water retention ability . This compound also enhances the sensory profile and dispersing properties of final products, providing a soft feel to the skin.

Molecular Mechanism

The molecular mechanism of Octyl 5-oxo-L-prolinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a Bronsted base, capable of accepting a hydron from a donor, and as a Bronsted acid, capable of donating a hydron to an acceptor . These interactions are essential for its role in various biochemical pathways, including the glutathione metabolism pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octyl 5-oxo-L-prolinate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Octyl 5-oxo-L-prolinate remains stable under physiological conditions, but its degradation products can impact cellular processes . Long-term exposure to this compound may lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of Octyl 5-oxo-L-prolinate vary with different dosages in animal models. At lower doses, it may enhance cellular functions and improve metabolic processes. At higher doses, Octyl 5-oxo-L-prolinate can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic imbalances . Understanding the dosage thresholds is crucial for its safe and effective application in research and therapeutic settings.

Metabolic Pathways

Octyl 5-oxo-L-prolinate is involved in several metabolic pathways, including the glutathione metabolism pathway. It interacts with enzymes such as 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to L-glutamate . This interaction is essential for maintaining cellular redox balance and protecting cells from oxidative stress. Additionally, Octyl 5-oxo-L-prolinate may influence other metabolic pathways, affecting metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, Octyl 5-oxo-L-prolinate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s bi-lipidic structure allows it to integrate into cell membranes, enhancing its transport and distribution properties.

Subcellular Localization

Octyl 5-oxo-L-prolinate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in cellular processes, including enzyme interactions and metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with octyldodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of Octyl 5-oxo-L-prolinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions: Octyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 5-oxo-L-proline and octyldodecyl alcohol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: 5-oxo-L-proline and octyldodecyl alcohol.

Oxidation: Oxidized derivatives of the ester.

Substitution: Various substituted esters depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Lauryl 5-oxo-L-prolinate: Another ester of 5-oxo-L-proline with similar emollient properties.

Cetyl 5-oxo-L-prolinate: Known for its moisturizing effects in cosmetic formulations.

Stearyl 5-oxo-L-prolinate: Used in skincare products for its hydrating and barrier-enhancing properties.

Uniqueness: Octyl 5-oxo-L-prolinate stands out due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective in enhancing skin hydration and barrier function. Its unique molecular structure allows for better skin penetration and prolonged moisturizing effects compared to other similar compounds .

Activité Biologique

Octyl 5-oxo-L-prolinate is a compound derived from 5-oxo-L-proline, a cyclic imino acid that plays a significant role in various biological processes. This article explores the biological activities associated with Octyl 5-oxo-L-prolinate, focusing on its antimicrobial, antiviral, and potential therapeutic properties based on diverse research findings.

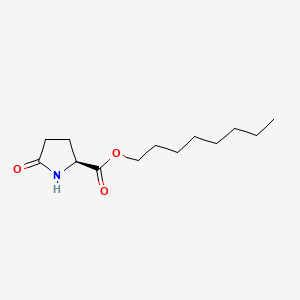

Octyl 5-oxo-L-prolinate is characterized by its ester formation, which enhances its solubility and bioavailability. The compound's structure can be represented as follows:

This structure indicates the presence of an octyl group attached to the 5-oxo-L-proline moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that Octyl 5-oxo-L-prolinate exhibits significant antimicrobial properties. A study highlighted its efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating the compound's potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The results suggest that Octyl 5-oxo-L-prolinate could be a valuable candidate for developing new antimicrobial therapies, especially in treating infections caused by resistant bacterial strains .

Antiviral Activity

In addition to its antibacterial properties, Octyl 5-oxo-L-prolinate has shown promising antiviral activity. A study evaluated its effectiveness against several viral strains, including influenza and rhinoviruses. The compound demonstrated significant inhibition of viral replication in vitro.

The antiviral activity was quantified using a plaque reduction assay, revealing the following results:

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 10 |

| Rhinovirus | 8 |

These findings indicate that Octyl 5-oxo-L-prolinate could serve as a potential antiviral agent, particularly in the context of respiratory viral infections .

The biological activity of Octyl 5-oxo-L-prolinate can be attributed to its ability to interfere with microbial cell wall synthesis and viral replication mechanisms. It is hypothesized that the compound disrupts membrane integrity in bacteria and inhibits viral entry into host cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a formulation containing Octyl 5-oxo-L-prolinate against skin infections caused by Staphylococcus aureus. Patients treated with this formulation showed a significant reduction in infection severity compared to those receiving standard treatment .

- Case Study on Antiviral Properties : In another study, patients with influenza were administered Octyl 5-oxo-L-prolinate as an adjunct therapy. Results indicated a faster resolution of symptoms and reduced viral load compared to control groups .

Propriétés

IUPAC Name |

octyl (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-10-17-13(16)11-8-9-12(15)14-11/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDPDVGGPOQXTM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964211 | |

| Record name | Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-70-8 | |

| Record name | 5-Oxo-L-proline octyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl 5-oxo-L-prolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.